molecular formula C9H10N2O3S B13997741 4-oxo-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid CAS No. 5446-27-5

4-oxo-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid

Cat. No.: B13997741
CAS No.: 5446-27-5
M. Wt: 226.25 g/mol
InChI Key: NFYSAMOPHBJRFQ-UHFFFAOYSA-N
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Description

4-oxo-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H10N2O3S. It is characterized by a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid typically involves the reaction of dimethyl 4-oxocyclohexane-1,3-dicarboxylate with thiourea under acidic conditions. The reaction proceeds through a cyclization process, forming the quinazoline core structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-oxo-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted quinazoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-oxo-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-oxo-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

5446-27-5

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

4-oxo-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylic acid

InChI

InChI=1S/C9H10N2O3S/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h4H,1-3H2,(H,13,14)(H2,10,11,12,15)

InChI Key

NFYSAMOPHBJRFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(=O)O)C(=O)NC(=S)N2

Origin of Product

United States

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